molecular formula C17H19ClN2O4S2 B14972518 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Cat. No.: B14972518
M. Wt: 414.9 g/mol
InChI Key: LTAOXLKUNTYFLE-UHFFFAOYSA-N
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Description

3-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Ethanesulfonyl Group: This step involves the reaction of the tetrahydroquinoline intermediate with ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Sulfonamide Formation: The final step involves the reaction of the chlorinated intermediate with a sulfonamide precursor under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to thiol groups.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or primary amines can be used in the presence of a suitable solvent like dimethylformamide.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a sulfonamide, it may exhibit antibacterial properties and could be explored for the development of new antibiotics.

    Biological Studies: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 3-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE is likely related to its ability to inhibit enzymes that interact with sulfonamide groups. This inhibition can occur through the binding of the sulfonamide moiety to the active site of the enzyme, thereby blocking its activity. The specific molecular targets and pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Quinoline Derivatives: Compounds with a similar tetrahydroquinoline core but different substituents.

Uniqueness

3-CHLORO-N-[1-(ETHANESULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]BENZENE-1-SULFONAMIDE is unique due to the combination of its chloro, ethanesulfonyl, and tetrahydroquinoline groups. This unique structure may confer specific chemical properties and biological activities that are not observed in simpler sulfonamides or quinoline derivatives.

Properties

Molecular Formula

C17H19ClN2O4S2

Molecular Weight

414.9 g/mol

IUPAC Name

3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide

InChI

InChI=1S/C17H19ClN2O4S2/c1-2-25(21,22)20-10-4-5-13-11-15(8-9-17(13)20)19-26(23,24)16-7-3-6-14(18)12-16/h3,6-9,11-12,19H,2,4-5,10H2,1H3

InChI Key

LTAOXLKUNTYFLE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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